

# Enlimomab: A Tool for Investigating ICAM-1 Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Enlimomab |           |  |  |  |
| Cat. No.:            | B1176203  | Get Quote |  |  |  |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Enlimomab** (also known as BIRR-1 or R6.5) is a murine IgG2a monoclonal antibody that specifically targets human Intercellular Adhesion Molecule-1 (ICAM-1), also designated as CD54.[1][2] ICAM-1 is a transmembrane glycoprotein belonging to the immunoglobulin superfamily, constitutively expressed at low levels on various cell types, including leukocytes and endothelial cells. Its expression is significantly upregulated at sites of inflammation by proinflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ), interleukin-1 beta (IL-1 $\beta$ ), and interferon-gamma (IFN- $\gamma$ ).[2]

The primary function of ICAM-1 is to mediate the firm adhesion of leukocytes to the vascular endothelium, a critical step in their extravasation from the bloodstream into surrounding tissues during an inflammatory response. This interaction is predominantly mediated through the binding of ICAM-1 to the β2 integrins, Lymphocyte Function-associated Antigen-1 (LFA-1; CD11a/CD18) and Macrophage-1 antigen (Mac-1; CD11b/CD18), which are expressed on the surface of leukocytes.[2]

**Enlimomab** exerts its function by binding to the second extracellular immunoglobulin-like domain of ICAM-1, thereby sterically hindering the interaction between ICAM-1 and its integrin ligands.[2] This blockade of leukocyte adhesion forms the basis of **Enlimomab**'s potential as an anti-inflammatory agent. However, it is crucial to note that as a murine IgG2a antibody,



**Enlimomab** can activate the complement system, leading to neutrophil activation, which may contribute to some of the adverse effects observed in clinical trials.[1]

These application notes provide detailed protocols for utilizing **Enlimomab** as a research tool to study the multifaceted roles of ICAM-1 in various biological processes, including cell adhesion, immune responses, and inflammatory signaling.

## **Data Presentation**

**Table 1: In Vitro Efficacy of Enlimomab** 

| Parameter                                      | Value                                                      | Cell Type/Assay           | Reference |
|------------------------------------------------|------------------------------------------------------------|---------------------------|-----------|
| IC50 for inhibition of JY cell aggregation     | Requires ≤2.8%<br>serum from treated<br>patients           | JY B-lymphoblastoid cells | [3]       |
| Neutrophil Activation (CD11b upregulation)     | Significant increase at clinically relevant concentrations | Human whole blood         | [1]       |
| Neutrophil Activation<br>(L-selectin decrease) | Significant decrease at clinically relevant concentrations | Human whole blood         | [1]       |

Note: Specific IC50 values for **Enlimomab** in direct leukocyte-endothelial adhesion assays are not readily available in the public domain. The provided data on JY cell aggregation reflects the functional activity of the antibody in patient serum.

# Table 2: In Vivo Experimental Dosing of a Related Anti-ICAM-1 Antibody (1A29) in Rats



| Animal Model                          | Antibody &<br>Dose                      | Administration<br>Route | Key Findings                                               | Reference |
|---------------------------------------|-----------------------------------------|-------------------------|------------------------------------------------------------|-----------|
| Wistar rats (focal<br>brain ischemia) | 1A29 (anti-rat<br>ICAM-1), 2<br>mg/kg   | Intravenous             | Did not<br>significantly<br>reduce infarct<br>size.        | [4]       |
| Wistar rats<br>(sensitized)           | 1A29 (anti-rat<br>ICAM-1), 200<br>μg/kg | Intraperitoneal         | Augmented infarct size and generated antimouse antibodies. | [4]       |

Note: Data from a comparable murine anti-rat ICAM-1 antibody (1A29) is presented to provide a reference for preclinical in vivo studies, as specific **Enlimomab** dosing in similar animal models of inflammation is not extensively detailed in available literature.

# Mandatory Visualization ICAM-1 Signaling Pathway





Click to download full resolution via product page

Caption: ICAM-1 signaling cascade upon leukocyte binding and its inhibition by **Enlimomab**.

# **Experimental Workflow: Leukocyte Adhesion Assay**



# Preparation 1. Culture Endothelial Cells 3. Isolate Leukocytes to Confluence (e.g., PBMCs or Neutrophils) 2. Activate with TNF- $\alpha$ 4. Label Leukocytes (e.g., 10 ng/mL, 4-24h) (e.g., Calcein-AM) Assay 5. Pretreat Leukocytes or **Endothelial Cells with Enlimomab** 6. Co-culture Leukocytes with Endothelial Monolayer 7. Wash to Remove Non-adherent Cells **Analysis** 8. Quantify Adherent Cells (Fluorescence Plate Reader or Microscopy)

#### Leukocyte Adhesion Assay Workflow

Click to download full resolution via product page

Caption: Workflow for an in vitro leukocyte-endothelial cell adhesion assay.

# **Experimental Protocols**



## In Vitro Leukocyte-Endothelial Cell Adhesion Assay

This protocol details a method to assess the inhibitory effect of **Enlimomab** on the adhesion of leukocytes to activated human endothelial cells.

#### Materials:

- Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells
- Endothelial cell growth medium
- Human peripheral blood mononuclear cells (PBMCs) or isolated neutrophils
- RPMI-1640 medium
- Fetal bovine serum (FBS)
- Recombinant human TNF-α
- Enlimomab (R6.5)
- Isotype control antibody (murine IgG2a)
- Calcein-AM or other fluorescent cell tracker
- Phosphate-buffered saline (PBS)
- 96-well black, clear-bottom tissue culture plates
- Fluorescence plate reader or fluorescence microscope

#### Methodology:

- Endothelial Cell Culture:
  - Culture HUVECs in endothelial cell growth medium in a 96-well black, clear-bottom plate until a confluent monolayer is formed.



Activate the HUVEC monolayer by adding fresh medium containing TNF-α (e.g., 10 ng/mL) and incubate for 4 to 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to upregulate ICAM-1 expression.

#### Leukocyte Preparation:

- Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque). Alternatively, isolate neutrophils using a suitable method.
- Resuspend the isolated leukocytes in RPMI-1640 supplemented with 1% FBS.
- $\circ$  Label the leukocytes with a fluorescent dye such as Calcein-AM (e.g., 5  $\mu$ M) for 30 minutes at 37°C.
- $\circ$  Wash the labeled cells twice with RPMI-1640 to remove excess dye and resuspend at a concentration of 1 x 10<sup>6</sup> cells/mL.

#### Adhesion Assay:

- Wash the activated HUVEC monolayer twice with warm PBS.
- Add 100 μL of RPMI-1640 containing various concentrations of Enlimomab or an isotype control antibody to the wells. A typical concentration range to test would be 0.1 - 10 μg/mL.
- Incubate for 30 minutes at 37°C.
- Add 100  $\mu$ L of the labeled leukocyte suspension (1 x 10<sup>5</sup> cells) to each well.
- Incubate the co-culture for 30-60 minutes at 37°C.
- Gently wash the wells three times with warm PBS to remove non-adherent leukocytes.
- Quantification of Adhesion:
  - Add 100 μL of PBS to each well.
  - Quantify the fluorescence of the remaining adherent cells using a fluorescence plate reader.



- Alternatively, visualize and count the adherent cells using a fluorescence microscope.
- Calculate the percentage of adhesion relative to the untreated control.

## **Neutrophil Activation Assay (Flow Cytometry)**

This protocol is designed to assess the potential of **Enlimomab** to induce neutrophil activation by measuring the upregulation of the activation marker CD11b.[1]

#### Materials:

- Fresh human whole blood collected in heparin-containing tubes
- **Enlimomab** (R6.5)
- Isotype control antibody (murine IgG2a)
- F(ab')<sub>2</sub> fragments of Enlimomab (as a negative control)
- Soluble complement receptor type 1 (sCR1) (as an inhibitor of complement activation)
- FITC- or PE-conjugated anti-human CD11b antibody
- APC- or PerCP-conjugated anti-human CD14 antibody (to gate on monocytes/macrophages)
- · Erythrocyte lysis buffer
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Flow cytometer

#### Methodology:

- Whole Blood Incubation:
  - In a 96-well U-bottom plate, add 100 μL of fresh human whole blood to each well.
  - Add Enlimomab at various concentrations (e.g., 1, 10, 100 μg/mL). Include wells with an isotype control, F(ab')<sub>2</sub> fragments of Enlimomab, and Enlimomab pre-incubated with



sCR1.

- Incubate the plate for 30-60 minutes at 37°C.
- Antibody Staining:
  - Following incubation, add the fluorescently conjugated anti-CD11b and anti-CD14 antibodies to each well at the manufacturer's recommended concentration.
  - Incubate for 30 minutes on ice in the dark.
- Erythrocyte Lysis and Cell Preparation:
  - Add 2 mL of 1X erythrocyte lysis buffer to each well and incubate for 10 minutes at room temperature in the dark.
  - Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
  - Wash the cell pellet with 200 μL of FACS buffer and centrifuge again.
  - Resuspend the cells in 200 μL of FACS buffer.
- Flow Cytometry Analysis:
  - Acquire the samples on a flow cytometer.
  - Gate on the neutrophil population based on their forward and side scatter characteristics.
  - Analyze the mean fluorescence intensity (MFI) of CD11b on the gated neutrophil population.
  - Compare the CD11b MFI of Enlimomab-treated samples to the isotype control and other negative controls.

## **Complement Fixation Assay**

This protocol provides a general framework for assessing the ability of **Enlimomab** to fix complement, which is a key mechanism underlying its potential to activate neutrophils.



#### Materials:

- Target cells expressing ICAM-1 (e.g., TNF-α stimulated HUVECs or a high-expressing cell line)
- Enlimomab (R6.5)
- Isotype control antibody (murine IgG2a)
- Normal human serum (as a source of complement)
- Heat-inactivated human serum (as a negative control)
- Assay buffer (e.g., Veronal buffered saline with Ca<sup>2+</sup> and Mg<sup>2+</sup>)
- Cell viability indicator (e.g., Calcein-AM or a lactate dehydrogenase (LDH) release assay kit)
- 96-well tissue culture plates

#### Methodology:

- Cell Preparation:
  - Seed the ICAM-1 expressing target cells in a 96-well plate and culture until they form a confluent monolayer.
  - If using a cell line, ensure high ICAM-1 expression, which can be confirmed by flow cytometry.
- Complement Fixation and Cytotoxicity:
  - Wash the target cells twice with assay buffer.
  - Prepare serial dilutions of **Enlimomab** and the isotype control antibody in assay buffer.
  - $\circ$  Add 50  $\mu$ L of the antibody dilutions to the respective wells and incubate for 30 minutes at 37°C to allow antibody binding.



- $\circ$  Add 50  $\mu$ L of normal human serum (diluted, e.g., 1:10 in assay buffer) to the wells. Include control wells with heat-inactivated serum.
- Incubate for 1-2 hours at 37°C.
- Assessment of Cell Lysis:
  - If using a Calcein-AM release assay: Pre-label the target cells with Calcein-AM before the assay. After the incubation with complement, collect the supernatant and measure the fluorescence of the released Calcein.
  - If using an LDH release assay: After the incubation with complement, collect the supernatant and measure LDH activity according to the manufacturer's instructions.
  - Calculate the percentage of specific lysis relative to a maximum lysis control (e.g., cells treated with a lysis buffer).

### Conclusion

**Enlimomab** serves as a valuable tool for the in-depth study of ICAM-1's role in inflammatory processes and immune cell trafficking. The protocols provided herein offer a foundation for investigating the inhibitory effects of **Enlimomab** on leukocyte adhesion, as well as its potential to induce complement-mediated neutrophil activation. Researchers and drug development professionals can adapt these methodologies to their specific experimental systems to further elucidate the complex biology of ICAM-1 and to evaluate the therapeutic potential and possible side effects of targeting this crucial adhesion molecule. When interpreting results, it is essential to consider the murine origin and IgG2a isotype of **Enlimomab**, which can influence its in vivo and in vitro activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Anti-ICAM-1 monoclonal antibody R6.5 (Enlimomab) promotes activation of neutrophils in whole blood PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Enlimomab: A Tool for Investigating ICAM-1 Function].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176203#enlimomab-as-a-tool-for-studying-icam-1-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com